molecular formula C10H7N3Na2O6S B12890118 Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate CAS No. 94159-56-5

Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate

Cat. No.: B12890118
CAS No.: 94159-56-5
M. Wt: 343.23 g/mol
InChI Key: VCXXGDQXGMEADB-UHFFFAOYSA-L
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Description

Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes both sulfonate and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonate derivatives.

    Reduction: Reduction reactions may target the pyrazole ring, altering its electronic properties.

    Substitution: Substitution reactions often occur at the amino or sulfonate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The sulfonate group may interact with proteins and enzymes, altering their activity. The pyrazole ring can participate in various binding interactions, affecting cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium hydrogen 2-[[1-[4-[2-(4-amino-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate
  • Disodium 2-[2-(4-amino-2-sulphonatophenyl)vinyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]benzenesulphonate

Uniqueness

Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields.

Properties

CAS No.

94159-56-5

Molecular Formula

C10H7N3Na2O6S

Molecular Weight

343.23 g/mol

IUPAC Name

disodium;1-(4-amino-2-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C10H9N3O6S.2Na/c11-5-1-2-7(8(3-5)20(17,18)19)13-9(14)4-6(12-13)10(15)16;;/h1-3H,4,11H2,(H,15,16)(H,17,18,19);;/q;2*+1/p-2

InChI Key

VCXXGDQXGMEADB-UHFFFAOYSA-L

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)N)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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